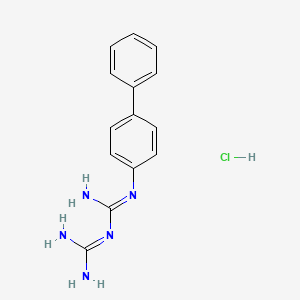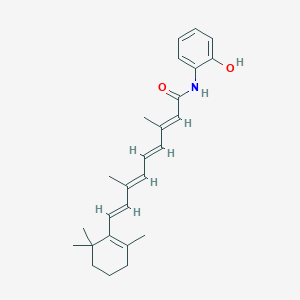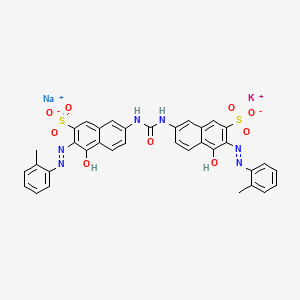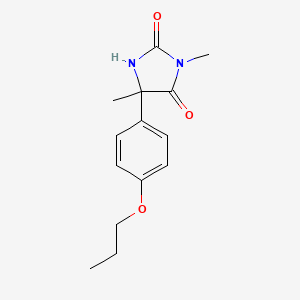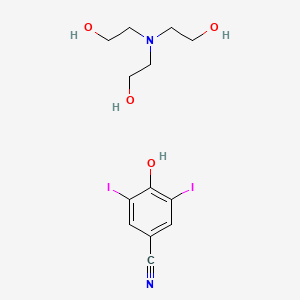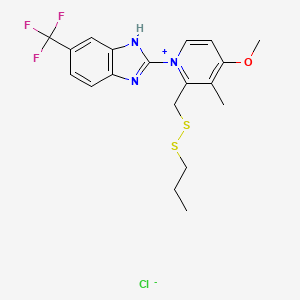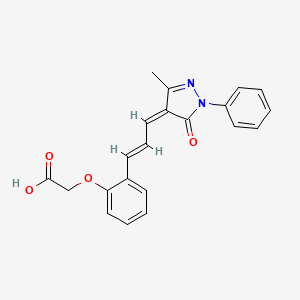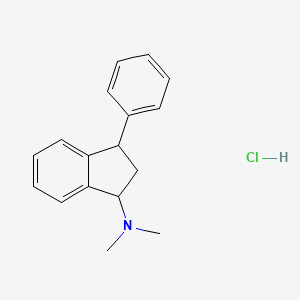
Dimefadane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimefadane hydrochloride is a chemical compound with the molecular formula C17H20ClN. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and an amine group, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimefadane hydrochloride typically involves the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenylpropan-1-amine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Dimefadane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Dimefadane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Dimefadane hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound binds to receptors and inhibits the reuptake of neurotransmitters, thereby enhancing their effects. This mechanism is similar to that of other psychoactive drugs, making it a valuable tool in neuropharmacological research.
類似化合物との比較
Similar Compounds
Diphenhydramine hydrochloride: Another compound with similar structural features but different pharmacological properties.
Chlorpheniramine maleate: Shares some structural similarities but has distinct therapeutic uses.
Uniqueness
Dimefadane hydrochloride is unique due to its specific binding affinity and mechanism of action, which distinguishes it from other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness.
特性
CAS番号 |
108975-84-4 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H |
InChIキー |
XLFKPSXGNJGVCH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


